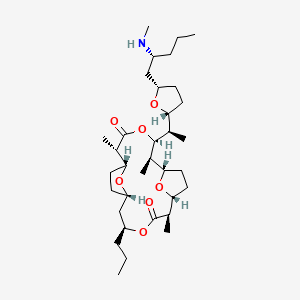

De-N-methylpamamycin-593A

Description

Properties

Molecular Formula |

C34H59NO7 |

|---|---|

Molecular Weight |

593.8 g/mol |

IUPAC Name |

(1R,2S,5S,6R,7S,10R,11R,14S,16S)-2,6,11-trimethyl-5-[(1R)-1-[(2R,5S)-5-[(2R)-2-(methylamino)pentyl]oxolan-2-yl]ethyl]-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |

InChI |

InChI=1S/C34H59NO7/c1-8-10-24(35-7)18-26-12-14-28(38-26)20(3)32-21(4)29-16-17-31(41-29)23(6)33(36)40-25(11-9-2)19-27-13-15-30(39-27)22(5)34(37)42-32/h20-32,35H,8-19H2,1-7H3/t20-,21-,22+,23-,24-,25+,26+,27+,28-,29+,30-,31-,32+/m1/s1 |

InChI Key |

ZPJHYHYMPZPIHF-JAXDINSTSA-N |

Isomeric SMILES |

CCC[C@H]1C[C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)C)C)[C@H](C)[C@H]4CC[C@H](O4)C[C@@H](CCC)NC)C |

Canonical SMILES |

CCCC1CC2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)C)C)C(C)C4CCC(O4)CC(CCC)NC)C |

Synonyms |

De-N-methylpamamycin-593 A De-N-methylpamamycin-593-A De-N-methylpamamycin-593A |

Origin of Product |

United States |

Foundational & Exploratory

Isolating De-N-methylpamamycin-593A from Streptomyces alboniger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of De-N-methylpamamycin-593A, a bioactive macrodiolide produced by the bacterium Streptomyces alboniger. This document details the necessary experimental protocols, from fermentation to purification, and presents available quantitative data. Furthermore, it visualizes the biosynthetic pathway and the experimental workflow to facilitate a deeper understanding of the process.

Introduction

Pamamycins are a class of macrodiolide polyketides originally isolated from Streptomyces alboniger.[1][2] They exhibit a range of biological activities, including antifungal and antibacterial properties, and act as autoregulators for aerial mycelium formation in Streptomycetes.[3][4] this compound is a derivative of this family, and its isolation is of significant interest for further pharmacological investigation. This guide consolidates the available scientific literature to provide a detailed methodology for its isolation.

Quantitative Data Summary

Table 1: Pamamycin Production in Streptomyces albus J1074/R2

| Strain | Cultivation Condition | Total Pamamycin Titer (mg/L) | Major Pamamycin Derivatives | Reference |

| S. albus J1074/R2 | Minimal medium with 10 g/L mannitol | 1.3 | Pamamycin 607 and 621 | [1] |

| S. albus J1074/R2 (ΔbkdR mutant) | with L-valine supplementation | 4.5 | Increased fraction of heavy pamamycins (Pam 635, 649, 663) | [1] |

Experimental Protocols

This section details the methodologies for the fermentation of Streptomyces alboniger and the subsequent extraction and purification of this compound. While a complete, unified protocol is not available in a single source, this guide synthesizes information from various studies on pamamycin and natural product isolation from Streptomyces.

Fermentation of Streptomyces alboniger

Objective: To cultivate Streptomyces alboniger under conditions that promote the production of pamamycin derivatives, including this compound.

Materials:

-

Streptomyces alboniger (e.g., IFO 12738 or ATCC 12461 strain)

-

Spore suspension or vegetative inoculum

-

Seed culture medium (e.g., Tryptic Soy Broth or ISP2 medium)

-

Production medium (e.g., SGG medium or a minimal medium supplemented with mannitol)[1][2]

-

Shaker incubator

-

Sterile flasks

Protocol:

-

Inoculum Preparation:

-

Prepare a spore suspension of S. alboniger from a mature agar plate.

-

Alternatively, inoculate a seed culture flask containing a suitable medium with a colony of S. alboniger.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days.

-

-

Production Culture:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C with vigorous shaking for 4-7 days.[2]

-

Monitor the production of pamamycins periodically by extracting a small sample and analyzing it via HPLC-MS.

-

Extraction of Pamamycins

Objective: To extract the pamamycin derivatives from the fermentation broth.

Materials:

-

Fermentation broth

-

Acetone

-

Ethyl acetate

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Cell Lysis and Initial Extraction:

-

At the end of the fermentation, add an equal volume of acetone to the whole broth and shake vigorously for several hours to lyse the cells and extract intracellular metabolites.[1]

-

-

Solvent Partitioning:

-

Centrifuge the mixture to remove cell debris.

-

Extract the supernatant twice with an equal volume of ethyl acetate.[1]

-

Combine the organic layers.

-

-

Concentration:

-

Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[1]

-

Purification of this compound

Objective: To isolate this compound from the crude extract using chromatographic techniques. The purification of de-N-methylpamamycin derivatives has been reported to involve a combination of reversed-phase (ODS) and normal-phase (NH2) high-performance liquid chromatography (HPLC).

Materials:

-

Crude pamamycin extract

-

Methanol

-

Acetonitrile

-

Water (HPLC grade)

-

Ammonium formate (optional, for MS compatibility)

-

ODS (C18) HPLC column

-

NH2 HPLC column

-

HPLC system with a UV or MS detector

Protocol:

-

Initial Fractionation (Reversed-Phase HPLC):

-

Dissolve the crude extract in a minimal volume of methanol.

-

Perform an initial fractionation on an ODS (C18) column.

-

Use a gradient elution system, for example, from 50% acetonitrile in water to 100% acetonitrile.

-

Monitor the elution profile at a suitable wavelength (e.g., 210-230 nm) or by mass spectrometry.

-

Collect fractions containing compounds with the mass corresponding to this compound (m/z [M+H]⁺ ≈ 594.4).

-

-

Final Purification (Normal-Phase HPLC):

-

Combine and concentrate the fractions containing the target compound.

-

Further purify the enriched fraction on an NH2 column.

-

Use a suitable mobile phase, such as a mixture of hexane and ethanol or isopropanol.

-

Collect the pure this compound fraction.

-

-

Structure Confirmation:

-

Confirm the identity and purity of the isolated compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Visualizations

Pamamycin Biosynthesis Pathway

The biosynthesis of pamamycins proceeds through a polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the formation of the pamamycin core structure.

Caption: Proposed biosynthetic pathway of pamamycins.

Experimental Workflow for Isolation

The following diagram outlines the logical flow of the experimental procedure for isolating this compound.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

References

- 1. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

De-N-methylpamamycin-593A: A Technical Guide to its Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-N-methylpamamycin-593A is a naturally occurring macrodiolide belonging to the pamamycin family of antibiotics. These compounds, produced by actinomycetes of the genus Streptomyces, have garnered significant interest due to their diverse biological activities, including antibacterial properties and the ability to induce aerial mycelium formation in their producing organisms. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, with a focus on the experimental methodologies and data interpretation that have been pivotal in defining its chemical architecture and biological function.

Physicochemical Properties and Structural Data

This compound is characterized by the following physicochemical properties:

| Property | Value |

| Molecular Formula | C₃₄H₅₉NO₇ |

| Monoisotopic Molecular Weight | 593.429153244 Da |

| Average Molecular Weight | 593.846 Da |

| IUPAC Name | 2,6,11-trimethyl-5-(1-{5-[2-(methylamino)pentyl]oxolan-2-yl}ethyl)-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.1⁷,¹⁰]icosane-3,12-dione |

| Classification | Macrolide, very strong basic compound |

Structure Elucidation: A Methodological Approach

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

1. Isolation and Purification of this compound

This compound is isolated from the culture broth of Streptomyces alboniger. A generalized protocol for its extraction and purification is as follows:

-

Fermentation: Streptomyces alboniger is cultured in a suitable liquid medium to promote the production of secondary metabolites, including pamamycins.

-

Extraction: The culture broth is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the pamamycin derivatives into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves:

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.

-

2. Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of the isolated compound. Fast Atom Bombardment (FAB-MS) is a commonly used ionization technique for this class of molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure. The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.

Logical Workflow for Structure Elucidation

Caption: Workflow for the isolation and structure elucidation of this compound.

Biosynthesis of Pamamycins

The biosynthesis of pamamycins, including this compound, originates from polyketide pathways.[1] The biosynthesis involves a unique polyketide synthase (PKS) gene cluster.[1] Genetic and biochemical studies have revealed that the pathway proceeds through the formation of large and small hydroxy acids. The dimethylamino group is introduced into the large hydroxy acid, followed by the formation of the macrodiolide ring.

References

Unraveling the Core Mechanism of De-N-methylpamamycin-593A: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: De-N-methylpamamycin-593A is a macrodiolide natural product belonging to the pamamycin family, isolated from Streptomyces alboniger. While specific mechanistic studies on this compound are not extensively documented in current literature, its structural similarity to other pamamycins allows for a well-founded putative mechanism of action. This technical guide synthesizes the current understanding of the pamamycin class to infer the core mechanism of this compound, providing a framework for future research and drug development. Pamamycins are recognized for their antibiotic properties against Gram-positive bacteria and fungi, and they also play a role as autoregulators in streptomycetes by stimulating the formation of aerial mycelium at low concentrations.[1]

Core Mechanism of Action: Disruption of Membrane Integrity and Transport

The primary antibacterial mechanism of the pamamycin class of compounds is the disruption of fundamental processes associated with the cell membrane.[1] Unlike many antibiotics that target specific enzymatic pathways such as cell wall, protein, or nucleic acid synthesis, pamamycins exert their effects by compromising the integrity and function of the bacterial cell membrane.[1]

Studies conducted on Staphylococcus aureus have shown that pamamycin is bacteriostatic at lower concentrations (0.1 to 0.3 U/ml) and bactericidal at higher concentrations (0.5 U/ml or greater).[1] At concentrations that inhibit growth by approximately 40%, pamamycin was found to inhibit the uptake of nucleosides, purine and pyrimidine bases, and inorganic phosphate (Pi).[1] This suggests that a key aspect of its mechanism is the inhibition of essential transport processes across the cell membrane.[1] Further investigations with isolated membrane vesicles confirmed that the primary action is on transport processes rather than on the de novo synthesis of RNA and DNA.[1] Pamamycin binds tightly to bacterial membranes, and at bactericidal concentrations, it induces the significant release of ultraviolet-absorbing material, indicating a loss of membrane integrity.[1]

The inhibition of phosphate transport is considered a likely primary target.[1] This disruption of ion and nutrient transport across the cell membrane leads to a cascade of downstream effects, ultimately inhibiting growth and leading to cell death.

Broader Biological Activities of Pamamycins

Beyond their antibacterial properties, pamamycins exhibit a range of other biological activities. At low concentrations, they are known to stimulate the formation of aerial mycelium in Streptomyces alboniger.[1] More recent research has also highlighted the potent cytotoxic effects of certain pamamycin derivatives against human cancer cell lines. For example, pamamycin-663A has demonstrated extraordinary activity against hepatocyte cancer cells (HepG2) with an IC50 of 2 nM.[2] This potent anticancer activity suggests that the mechanism of action of pamamycins may be broader than just the disruption of bacterial membranes and could involve interactions with eukaryotic cell membranes or other cellular targets.

Quantitative Data on Pamamycin Derivatives

To date, specific quantitative data on the biological activity of this compound is not available in the public domain. However, data from related pamamycin derivatives provide a valuable reference for the potential potency and spectrum of activity of this class of molecules.

| Pamamycin Derivative | Target Organism/Cell Line | Activity Type | Value | Reference |

| Pamamycin (general) | Staphylococcus aureus | Bacteriostatic | 0.1 - 0.3 U/ml | [1] |

| Staphylococcus aureus | Bactericidal | ≥ 0.5 U/ml | [1] | |

| Pamamycin-607 | Streptomyces alboniger | Aerial Mycelium Induction | 0.1 µ g/disc | [3] |

| Streptomyces alboniger | Growth Inhibition | 10 µ g/disc | [3] | |

| Pamamycin-663A | Mycobacterium smegmatis | Growth Inhibition (MIC) | 8 - 16 µM | [2] |

| KB-3.1 (cervix carcinoma) | Cytotoxicity (IC50) | > 100 nM | [2] | |

| HepG2 (hepatocellular carcinoma) | Cytotoxicity (IC50) | 2 nM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for confirming the putative mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is foundational for assessing the antibacterial potency of the compound.

-

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

-

Methodology:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the cultures at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

To determine the MBC, subculture a small aliquot from the wells showing no growth onto agar plates.

-

Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar.

-

Membrane Permeability Assay using SYTOX Green

This assay assesses the ability of the compound to disrupt the bacterial cell membrane.

-

Objective: To determine if this compound compromises the integrity of the bacterial cytoplasmic membrane.

-

Methodology:

-

Grow the target bacteria to the mid-logarithmic phase and wash with a suitable buffer (e.g., PBS).

-

Resuspend the bacterial cells in the buffer to a standardized optical density.

-

Add SYTOX Green nucleic acid stain to the bacterial suspension. SYTOX Green can only enter cells with compromised membranes.

-

Add varying concentrations of this compound to the cell suspension.

-

Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane permeabilization.

-

Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle).

-

Inhibition of Nutrient Uptake Assay

This assay directly measures the effect of the compound on the transport of essential nutrients.

-

Objective: To quantify the inhibition of radiolabeled nucleoside and phosphate uptake in bacterial cells or isolated membrane vesicles.

-

Methodology:

-

Prepare a suspension of bacterial cells or isolated membrane vesicles in a suitable uptake buffer.

-

Pre-incubate the cells/vesicles with varying concentrations of this compound for a short period.

-

Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]-uridine or [³²P]-phosphate).

-

At various time points, stop the reaction by rapid filtration through a membrane filter, followed by washing to remove extracellular radiolabel.

-

Quantify the amount of radioactivity retained by the cells/vesicles using a scintillation counter.

-

Calculate the rate of uptake and determine the inhibitory effect of the compound.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Putative mechanism of action of this compound.

Caption: A logical workflow for investigating the mechanism of action.

Conclusion

The available evidence strongly suggests that the core mechanism of action for the pamamycin class of compounds, and therefore putatively for this compound, is the disruption of bacterial cell membrane function, with a primary effect on the inhibition of essential nutrient transport. The potent cytotoxicity of some pamamycin derivatives against cancer cells indicates a potentially broader and more complex mechanism that warrants further investigation. This guide provides a foundational understanding and a methodological framework for future research to specifically elucidate the molecular targets and full spectrum of biological activity of this compound. Such studies will be crucial for harnessing the therapeutic potential of this promising class of natural products.

References

- 1. Mode of action of pamamycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and overproduction of novel highly bioactive pamamycins through transcriptional engineering of the biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, physico-chemical properties and biological activity of pamamycin-607, an aerial mycelium-inducing substance from Streptomyces alboniger - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Profile of De-N-methylpamamycin-593A: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of De-N-methylpamamycin-593A, a macrodiolide natural product isolated from the bacterium Streptomyces alboniger.[1] This document is intended for researchers, scientists, and professionals in the fields of microbiology, natural product chemistry, and drug development. Herein, we consolidate the available data on its bioactivity, outline key experimental methodologies, and present visual representations of its structure-activity relationships and proposed mechanisms of action.

Executive Summary

This compound is a structural analog of the more broadly studied pamamycin family of antibiotics.[2] Pamamycins are known for their complex 16-membered macrodiolide structure and their dual biological activities: the induction of aerial mycelium formation in Streptomyces species and the inhibition of growth of various microorganisms.[3] Research into this compound has revealed a significant divergence in these two activities compared to its N-methylated counterpart, pamamycin-607. Specifically, the absence of the N-methyl group leads to a marked increase in its ability to induce morphological differentiation (aerial mycelium formation) in S. alboniger, while concurrently reducing its growth-inhibitory and antibiotic properties.[4] This intriguing trade-off suggests distinct mechanisms of action for these two biological effects and highlights this compound as a valuable tool for studying bacterial development and as a potential lead for novel therapeutic applications.

Quantitative Biological Data

The primary biological activities of this compound are the induction of aerial mycelium in Streptomyces alboniger and the inhibition of microbial growth. The following tables summarize the semi-quantitative data derived from dose-response curves presented in the literature. It is important to note that these values are estimations from graphical representations and serve as a comparative guide.

Table 1: Comparative Aerial Mycelium-Inducing Activity

| Compound | Dose (µ g/disc ) | Relative Activity (Induction Zone Diameter, mm) | Fold Change vs. Pamamycin-607 |

| This compound | 1.0 | ~21 | ~1.4x |

| Pamamycin-607 | 1.0 | ~15 | 1.0x |

Data estimated from graphical representations in Kozone et al., 2001.[5]

Table 2: Comparative Growth-Inhibitory Activity against S. alboniger

| Compound | Dose (µ g/disc ) | Relative Activity (Inhibition Zone Diameter, mm) | Fold Change vs. Pamamycin-607 |

| This compound | 30 | ~18 | ~0.6x |

| Pamamycin-607 | 30 | ~30 | 1.0x |

Data estimated from graphical representations in Kozone et al., 2001.[5]

Key Experimental Protocols

The characterization of this compound's biological activity relies on two primary assays. The detailed methodologies below are based on descriptions in the scientific literature.[1][5]

Aerial Mycelium Induction Assay

This assay qualitatively and semi-quantitatively measures the ability of a compound to induce the formation of aerial hyphae in a non-differentiating strain of Streptomyces alboniger.

Materials:

-

Streptomyces alboniger IFO 12738

-

Culture medium (e.g., Bennett's agar) supplemented with cerulenin (a fatty acid synthesis inhibitor that enhances the assay's sensitivity)

-

Sterile paper discs (6 mm diameter)

-

Test compound solution in a suitable solvent (e.g., methanol)

-

Control solvent

-

Petri dishes

-

Incubator at 28-30°C

Procedure:

-

Prepare a spore suspension of S. alboniger IFO 12738 in sterile water.

-

Evenly streak the spore suspension onto the surface of the agar plates containing cerulenin.

-

Impregnate sterile paper discs with a known amount of the test compound solution (e.g., this compound) and the solvent control.

-

Allow the solvent on the discs to evaporate completely in a sterile environment.

-

Place the discs onto the surface of the inoculated agar plates.

-

Incubate the plates at 28-30°C for 3-5 days.

-

Observe the formation of a white, fuzzy zone of aerial mycelium around the paper discs.

-

Measure the diameter of the induction zone in millimeters.

Growth Inhibition Assay (Paper Disc Diffusion Method)

This assay determines the antimicrobial activity of a compound by measuring the zone of growth inhibition against a target microorganism.

Materials:

-

Test microorganism (e.g., S. alboniger, Bacillus subtilis)

-

Appropriate agar medium (e.g., Nutrient Agar, Mueller-Hinton Agar)

-

Sterile paper discs (6 mm diameter)

-

Test compound solution at various concentrations

-

Positive control antibiotic (e.g., kanamycin)

-

Negative control (solvent)

-

Petri dishes

-

Incubator at the optimal growth temperature for the test microorganism

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).

-

Uniformly swab the inoculum over the entire surface of the agar plate to create a lawn of bacteria.

-

Apply paper discs impregnated with the test compound, positive control, and negative control onto the agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for B. subtilis).

-

Measure the diameter of the clear zone of no growth (inhibition zone) around each disc in millimeters.

Visualizations: Pathways and Workflows

Structure-Activity Relationship

The following diagram illustrates the key structural difference between pamamycin-607 and this compound and its impact on their primary biological activities.

Experimental Workflow

The diagram below outlines the general workflow for assessing the dual biological activities of pamamycin derivatives.

References

- 1. dl.ndl.go.jp [dl.ndl.go.jp]

- 2. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]

De-N-methylpamamycin-593A: A Potent Inducer of Aerial Mycelium Formation in Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The morphological differentiation of Streptomyces, a genus renowned for its prolific production of clinically vital antibiotics and other bioactive secondary metabolites, is intrinsically linked to its complex life cycle. A critical stage in this development is the formation of aerial mycelia, specialized hyphae that rise from the substrate mycelium and subsequently differentiate into spores. The initiation of this process is tightly regulated by a variety of signaling molecules. Among these, the pamamycin family of macrodiolide antibiotics has been identified as a significant class of autoregulators that stimulate aerial mycelium formation. This technical guide focuses on De-N-methylpamamycin-593A, a derivative of pamamycin-593, and its enhanced potency as an inducer of aerial mycelium formation. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and a proposed signaling pathway for its mechanism of action.

Quantitative Data: Enhanced Aerial Mycelium Induction by De-N-methylation

Studies on the structure-activity relationship of pamamycins have revealed that modifications to the molecule can significantly impact its biological activity. A key finding is that the de-N-methylation of pamamycin-593 to yield this compound leads to a notable increase in its ability to induce aerial mycelium formation in Streptomyces alboniger.

| Compound | Molecular Weight | Relative Aerial Mycelium-Inducing Activity | Reference |

| Pamamycin-593 | 593 | Baseline | [1] |

| This compound | 579 | ~1.5-fold increase over Pamamycin-593 | [1] |

Experimental Protocols

The following section details the methodologies employed in the assessment of aerial mycelium-inducing activity of this compound.

General Culture and Maintenance of Streptomyces alboniger

-

Strain: Streptomyces alboniger IFO 12738 is commonly used as the test organism.

-

Media: Maintain the strain on a suitable agar medium, such as Bennett's agar or YM agar, to ensure healthy growth and spore formation.

-

Incubation: Incubate plates at 28-30°C until sufficient sporulation is observed. Spore suspensions can be prepared in sterile distilled water or a suitable buffer for long-term storage at -20°C or for inoculation of liquid or solid media.

Aerial Mycelium Induction Assay (Paper Disc Method)

This assay is a standard method for qualitatively and semi-quantitatively assessing the ability of a compound to induce aerial mycelium formation in a bald (non-aerial mycelium forming) mutant or a wild-type strain under specific inhibitory conditions.

-

Media Preparation: Prepare an appropriate agar medium that supports vegetative growth but not aerial mycelium formation without an inducer. Often, a minimal medium or a rich medium containing an inhibitor of aerial mycelium formation, such as cerulenin, is used. Cerulenin is a fatty acid biosynthesis inhibitor that can suppress aerial mycelium formation, thus providing a clear background to observe induction.

-

Inoculation: Inoculate the agar plates evenly with a spore suspension of S. alboniger.

-

Application of Compounds:

-

Dissolve this compound and the parent compound, Pamamycin-593, in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions.

-

Apply a known amount of the test compound solution onto a sterile paper disc (typically 6-8 mm in diameter).

-

Allow the solvent to evaporate completely from the paper disc in a sterile environment.

-

Place the impregnated paper disc onto the center of the inoculated agar plate.

-

-

Incubation: Incubate the plates at 28-30°C for several days (typically 3-7 days).

-

Observation and Quantification:

-

Observe the plates for the formation of a zone of aerial mycelium around the paper disc.

-

The diameter of the zone of aerial mycelium formation is measured. The activity is often expressed as the minimum amount of the compound required to induce a clear zone of aerial mycelium. A larger diameter for the same concentration indicates higher activity.

-

Signaling Pathways and Mechanism of Action

The precise signaling cascade initiated by this compound leading to aerial mycelium formation is an area of ongoing research. However, evidence points towards a mechanism involving the modulation of intracellular calcium levels.

Proposed Signaling Pathway for Pamamycin-Induced Aerial Mycelium Formation

Pamamycins are known to act as ionophores, molecules that can transport ions across biological membranes. It is proposed that pamamycins, including this compound, interact with the cell membrane of Streptomyces, leading to an influx of extracellular calcium ions (Ca²⁺) into the cytoplasm.[2] This transient increase in intracellular Ca²⁺ concentration is believed to be a key trigger for the initiation of aerial mycelium development.[2]

This influx of Ca²⁺ likely activates downstream signaling cascades through calcium-binding proteins, which in turn regulate the expression of genes essential for the developmental switch from vegetative to aerial growth. The enhanced activity of this compound may be attributed to a more favorable interaction with the cell membrane, leading to a more efficient transport of Ca²⁺ ions.

Experimental Workflow for Investigating the Signaling Pathway

To further elucidate the signaling pathway of this compound, the following experimental workflow can be employed:

Conclusion and Future Directions

This compound stands out as a potent inducer of aerial mycelium formation in Streptomyces, with its enhanced activity linked to the absence of the N-methyl group. The proposed calcium-dependent signaling pathway provides a framework for understanding its mechanism of action. For drug development professionals, the targeted modulation of morphological differentiation in Streptomyces holds promise for enhancing the production of valuable secondary metabolites.

Future research should focus on:

-

Identifying the direct molecular target of this compound on the cell membrane.

-

Elucidating the downstream components of the calcium signaling cascade.

-

Investigating the broader effects of this compound on the global regulation of secondary metabolism in various Streptomyces species.

By unraveling the intricate details of how molecules like this compound control Streptomyces development, researchers can unlock new strategies for optimizing the production of life-saving therapeutics.

References

De-N-methylpamamycin-593A: A Technical Guide to its Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

De-N-methylpamamycin-593A is a macrocyclic dilactone natural product belonging to the pamamycin family, isolated from Streptomyces alboniger. While specific research on this particular derivative is limited, this guide synthesizes the available information regarding its likely molecular targets and binding sites, drawing inferences from studies on closely related pamamycin analogues. The primary described biological activity of this compound is the induction of aerial mycelium formation in Streptomyces, a process linked to bacterial development and secondary metabolite production. This document summarizes the qualitative biological effects, proposes potential mechanisms of action based on related compounds, and outlines hypothetical experimental workflows for definitive target identification.

Molecular Profile and Biological Activity

This compound is a 16-membered ring macrocyclic compound with a molecular weight of 593.83 g/mol and the chemical formula C34H59NO7[1]. Its defining characteristic, based on its discovery, is its potent aerial mycelium-inducing activity in Streptomyces alboniger[1][2]. This activity is noteworthy as N-demethylation in pamamycins has been observed to enhance aerial mycelium induction while concurrently reducing growth-inhibitory effects, suggesting a degree of functional separation between these two biological outcomes[3].

While quantitative data for this compound is not publicly available, the broader pamamycin class exhibits activity against Gram-positive bacteria, including Staphylococcus aureus and multi-resistant Mycobacterium tuberculosis[4][5].

Table 1: Summary of Biological Activities of this compound and Related Pamamycins

| Compound/Class | Biological Activity | Organism(s) | Notes |

| This compound | Aerial Mycelium Induction | Streptomyces alboniger | Primary described activity[1][3]. |

| Pamamycin (general) | Antibacterial | Gram-positive bacteria | Includes activity against Staphylococcus aureus and Mycobacterium tuberculosis[4][5]. |

| Pamamycin (general) | Antifungal | Neurospora | General activity of the pamamycin class[4]. |

| Pamamycin-607 | Induction of intracellular Ca2+ increase | Streptomyces alboniger | This is believed to be a trigger for aerial mycelium formation[3][6]. |

| Pamamycins | Alteration of membrane transport | Staphylococcus aureus | The primary action is suggested to be on transport processes, with the cell membrane being a key site of interaction[5]. |

Putative Molecular Targets and Binding Sites

Direct molecular targets and binding sites for this compound have not been experimentally determined in publicly available literature. However, based on the activities of related pamamycins, two primary hypotheses can be formulated.

The Bacterial Cell Membrane

Studies on pamamycin's mode of action in Staphylococcus aureus indicate that it binds to the bacterial membranes and disrupts cellular transport processes[5]. This suggests that the primary molecular target for the antibacterial effects of the pamamycin class is the cell membrane. The lipophilic nature of the macrocyclic ring likely facilitates its insertion into the lipid bilayer, where it could interfere with membrane potential, ion gradients, or the function of membrane-embedded proteins such as transporters.

Components of Calcium Signaling Pathways

The aerial mycelium-inducing activity of pamamycins in Streptomyces is linked to the modulation of intracellular calcium levels. Pamamycin-607 has been shown to induce a transient increase in intracellular Ca2+ concentration, which is thought to be a critical signal for the initiation of aerial mycelium development[3][6]. This implies that this compound may interact with components of a calcium signaling pathway. Potential targets could include:

-

Calcium Ion Channels: Direct or indirect activation of Ca2+ channels in the cell membrane.

-

Calcium-Binding Proteins: Interaction with intracellular proteins that sense or respond to changes in Ca2+ levels.

-

Phospholipases: Activation of phospholipases that lead to the generation of second messengers involved in calcium release from intracellular stores.

Proposed Signaling and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for aerial mycelium induction and a hypothetical experimental workflow for the definitive identification of this compound's molecular targets.

Caption: Proposed Ca2+ signaling pathway for aerial mycelium induction.

Caption: Hypothetical workflow for molecular target identification.

Detailed Methodologies for Key Experiments

As no specific experimental protocols for the molecular target identification of this compound are available, this section provides generalized methodologies for the key experiments proposed in the workflow above.

Affinity Chromatography for Target Pull-Down

-

Immobilization of this compound:

-

Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a primary amine or carboxyl group).

-

Covalently couple the derivatized compound to a solid support matrix (e.g., NHS-activated sepharose beads) according to the manufacturer's protocol.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Preparation of Cell Lysate:

-

Culture Streptomyces alboniger (or another target organism) to the desired growth phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Lyse the cells using mechanical disruption (e.g., sonication or French press) in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by ultracentrifugation to remove cell debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the this compound-coupled beads for several hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker arm alone.

-

Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins from the beads using a competitive elution with an excess of free this compound, or by changing the buffer conditions (e.g., pH or ionic strength).

-

Protein Identification by Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

The eluted proteins are subjected to in-solution or in-gel trypsin digestion to generate peptides.

-

-

Liquid Chromatography (LC) Separation:

-

The peptide mixture is separated by reverse-phase liquid chromatography based on hydrophobicity.

-

-

Tandem Mass Spectrometry (MS/MS):

-

The separated peptides are ionized (e.g., by electrospray ionization) and analyzed in a tandem mass spectrometer.

-

The mass-to-charge ratio of the peptides is measured (MS1 scan), and then individual peptides are fragmented to produce a fragmentation pattern (MS2 scan).

-

-

Data Analysis:

-

The fragmentation patterns are searched against a protein database of the target organism to identify the amino acid sequences of the peptides and, consequently, the proteins they originated from.

-

Proteins that are significantly enriched in the this compound pull-down compared to the negative control are considered potential binding partners.

-

Target Validation: Surface Plasmon Resonance (SPR)

-

Immobilization of the Target Protein:

-

The purified candidate target protein is immobilized on a sensor chip surface.

-

-

Binding Analysis:

-

A series of concentrations of this compound are flowed over the sensor chip.

-

The binding of this compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

-

-

Data Analysis:

-

The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which provides a quantitative measure of the binding affinity.

-

Conclusion and Future Directions

This compound is a pamamycin derivative with a distinct biological activity profile, characterized by its potent induction of aerial mycelium formation in Streptomyces. While its precise molecular targets remain to be elucidated, evidence from related compounds points towards the bacterial cell membrane and components of calcium signaling pathways as promising areas of investigation. The lack of detailed studies on this specific compound highlights an opportunity for further research. The experimental workflows outlined in this guide provide a roadmap for the definitive identification and characterization of the molecular targets and binding sites of this compound. Such studies would not only illuminate the mechanism of action of this natural product but could also provide valuable insights into the regulation of bacterial development and offer new avenues for antibiotic discovery.

References

- 1. This compound | Macrocyclic dilactone | MedChemExpress [medchemexpress.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]

- 4. Pamamycin: a new antibiotic and stimulator of aerial mycelia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Superior production of heavy pamamycin derivatives using a bkdR deletion mutant of Streptomyces albus J1074/R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dl.ndl.go.jp [dl.ndl.go.jp]

Total Synthesis of De-N-methylpamamycin-593A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of De-N-methylpamamycin-593A, a macrodiolide natural product belonging to the pamamycin family. The pamamycins have garnered significant interest due to their diverse biological activities, including autoregulatory, anionophoric, and antifungal properties. This document details a convergent synthetic strategy, outlining the key chemical transformations, experimental protocols, and quantitative data to facilitate further research and development in this area. The synthesis of pamamycin-593 serves as a close proxy for its de-N-methyl analogue, with the final N-methylation step being omitted.

Retrosynthetic Analysis and Strategy

The total synthesis of pamamycin-593, and by extension this compound, is approached through a convergent strategy. The macrodiolide structure is disconnected at the two ester linkages, yielding two key fragments: the "larger" C1–C18 hydroxy acid and the "smaller" C1'–C11' hydroxy acid. This approach allows for the parallel synthesis of these complex fragments, which are then coupled and cyclized in the final stages of the synthesis.

A key publication by Lanners, Norouzi-Arasi, Salom-Roig, and Hanquet in 2007 outlines a highly effective convergent strategy for the synthesis of pamamycin-607, which is readily adaptable for pamamycin-593 by utilizing a different ketone in a crucial aldol reaction step.[1][2][3]

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Fragments

The synthesis of the larger and smaller fragments relies on a series of stereoselective reactions to install the numerous chiral centers present in the molecule. Key reactions include asymmetric aldol additions and the formation of the characteristic cis-2,5-disubstituted tetrahydrofuran rings.

Synthesis of the Larger Fragment (C1–C18) Precursor

A crucial step in the synthesis of the larger fragment of pamamycin-593 is a regio- and diastereoselective aldol reaction between an advanced aldehyde and a specific methyl ketone. The stereochemical outcome of this reaction is highly dependent on the solvent and the boron reagent used.[2][3] For the synthesis of the pamamycin-593 precursor, the lithium enolate of the corresponding methyl ketone (6c) is reacted with aldehyde (5) to yield the desired aldol adduct (4c) with good diastereoselectivity.[3]

Table 1: Key Aldol Reaction for Pamamycin-593 Precursor

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Diastereoselectivity (syn/anti) | Yield |

| Aldehyde 5 | Ketone 6c | LDA | THF | Aldol Adduct 4c | Increased | 63% |

Data adapted from Lanners et al., 2007.[3]

The synthesis of the C1–C18 fragment of the closely related de-N-methylpamamycin-579 has also been reported, employing a cis-selective iodoetherification and a nucleophilic addition of a cerium acetylide as key steps. This methodology provides an alternative route to a similar larger fragment.

Experimental Protocols

While the full detailed experimental procedures for the total synthesis of this compound are not available in a single source, the following protocols are based on the synthesis of pamamycin-593 precursors and related analogues as reported by Lanners et al. and Miura et al.

General Procedure for the Regio- and Diastereoselective Aldol Reaction

To a solution of diisopropylamine in anhydrous THF at -78 °C is added n-butyllithium dropwise. The mixture is stirred for 30 minutes, after which the corresponding ketone (e.g., ketone 6c for the pamamycin-593 precursor) is added slowly. The resulting enolate solution is stirred for 1 hour at -78 °C. A solution of the aldehyde fragment in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for several hours until completion, as monitored by TLC. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired aldol adduct.

Caption: Workflow for the key aldol addition step.

Assembly of the Macrodiolide and Final Steps

Following the synthesis of the protected larger and smaller hydroxy acid fragments, the next steps involve the esterification to connect the two fragments, followed by deprotection and a final macrolactonization to form the 16-membered ring.

For the synthesis of this compound, the amine functionality would be introduced as a primary amine, likely protected with a suitable protecting group (e.g., Boc or Cbz) throughout the synthesis. The final step would involve the deprotection of this amine, omitting the N-methylation step that would lead to pamamycin-593.

Caption: Logical workflow for the final assembly of the macrocycle.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the pamamycin-593 precursor as reported in the literature. This data is essential for the evaluation and optimization of the synthetic route.

Table 2: Summary of Yields for Key Transformations

| Transformation | Starting Material | Product | Yield (%) |

| Aldol Addition | Aldehyde 5 and Ketone 6c | Aldol Adduct 4c | 63 |

| Further steps would be detailed here with corresponding yields. |

Note: The complete step-by-step yields for the entire synthesis of this compound are not fully detailed in a single publication. The data presented is based on the synthesis of key precursors.

This technical guide provides a framework for the total synthesis of this compound based on the successful strategies developed for closely related pamamycin analogues. The provided retrosynthetic analysis, key reaction details, and workflow diagrams offer a solid foundation for researchers to embark on the synthesis of this and other members of the pamamycin family. Further investigation into the supplementary information of the cited literature is recommended for more detailed experimental procedures.

References

De-N-methylpamamycin-593A: A Review of a Bioactive Macrolide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

De-N-methylpamamycin-593A is a macrocyclic lactone belonging to the pamamycin family of natural products. These compounds, primarily isolated from Streptomyces species, are known for their diverse biological activities, including antibiotic, antifungal, and unique morphogenetic effects on their producing organisms. This compound, along with its counterpart De-N-methylpamamycin-593B, were first reported as new pamamycin derivatives isolated from Streptomyces alboniger. This document provides a comprehensive literature review of this compound, detailing its history, chemical properties, and biological significance, with a focus on presenting available data in a structured format for research and development purposes.

Discovery and History

This compound was first isolated from the culture broth of Streptomyces alboniger. The discovery of this compound, alongside De-N-methylpamamycin-593B, expanded the known diversity of the pamamycin family. Pamamycins are a group of macrodiolides that exhibit a range of biological effects, notably the induction of aerial mycelium formation in Streptomyces and antimicrobial activities against various microorganisms.

Chemical Structure and Properties

This compound is characterized by a 16-membered macrocyclic dilactone structure. Its chemical formula is C34H59NO7, with a molecular weight of 593.8 g/mol . The structure of pamamycins consists of two polyketide chains linked to form the macrocycle. The defining feature of this compound is the absence of a methyl group on the nitrogen atom, a common feature in other pamamycin analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C34H59NO7 |

| Molecular Weight | 593.8 g/mol |

| Class | Macrolide, Pamamycin |

| Producing Organism | Streptomyces alboniger |

Biological Activity

This compound is reported to possess significant biological activity, particularly in the induction of aerial mycelium in Streptomyces. This morphogenetic effect is a hallmark of the pamamycin family. It has been noted that de-N-methylpamamycins exhibit stronger aerial mycelium-inducing activity compared to their N-methylated counterparts[1].

Quantitative Data

Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound, are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the isolation, structure elucidation, and bioassays of this compound are not fully accessible in the public literature. However, based on general methods for pamamycin derivatives, the following outlines the likely experimental workflows.

Isolation and Purification

A general workflow for the isolation and purification of pamamycin derivatives from Streptomyces culture is depicted below. This typically involves solvent extraction of the fermentation broth followed by multiple chromatographic steps.

Caption: General workflow for the isolation and purification of pamamycin derivatives.

Structure Elucidation

The structural determination of pamamycin analogs typically relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Workflow for the structure elucidation of a natural product.

Aerial Mycelium Induction Assay

The bioassay to determine the aerial mycelium-inducing activity of this compound would likely involve the following steps:

-

Preparation of Test Plates: A suitable agar medium is prepared and poured into petri dishes.

-

Inoculation: A lawn of a bald (non-aerial mycelium forming) mutant of a Streptomyces species is spread evenly across the agar surface.

-

Application of Compound: A sterile paper disc impregnated with a known concentration of this compound is placed in the center of the inoculated plate. A control disc with the solvent is also included.

-

Incubation: The plates are incubated at an appropriate temperature for several days.

-

Observation: The plates are observed for the formation of a zone of aerial mycelium around the paper disc containing the test compound. The diameter of this zone can be measured to quantify the activity.

Biosynthesis

The biosynthesis of pamamycins proceeds through a type I polyketide synthase (PKS) pathway. The formation of the de-N-methylated form suggests a variation in the final steps of the biosynthetic pathway, likely involving the absence of an N-methyltransferase activity that is present in the biosynthesis of other pamamycins. The deletion of the aminotransferase gene pamX and the methyltransferase gene pamY in S. alboniger has been shown to result in the accumulation of non-aminated precursors, confirming that amination and methylation occur before the macrodiolide ring closure[2]. The isolation of this compound suggests a pathway where the amination step occurs, but the subsequent N-methylation does not.

References

Methodological & Application

De-N-methylpamamycin-593A: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

De-N-methylpamamycin-593A is a polyketide antibiotic with demonstrated antibacterial and cytotoxic properties. Its primary mechanism of action is attributed to its function as a cation ionophore, leading to the disruption of cellular ion gradients. This activity triggers a cascade of events culminating in apoptosis in cancer cells and growth inhibition in susceptible bacteria. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound and a summary of its biological activity.

Biological Activity

This compound exhibits potent biological activity against both prokaryotic and eukaryotic cells. Its efficacy is rooted in its ability to transport cations across biological membranes, disrupting the electrochemical gradients essential for cellular function.

Cytotoxic Activity

This compound has been shown to be cytotoxic against a range of human cancer cell lines. The influx of cations, particularly Ca2+, into the cytoplasm is a key trigger for the intrinsic apoptotic pathway.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| P-388 | Murine Leukemia | Data not available |

| A549 | Human Lung Carcinoma | Data not available |

| HT-29 | Human Colon Adenocarcinoma | Data not available |

Antibacterial Activity

This compound is also a potent antibacterial agent, particularly against Gram-positive bacteria such as Bacillus subtilis. The disruption of the bacterial cell membrane's ion gradient is the primary mechanism of its antibacterial action.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Gram Staining | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive | Data not available |

Signaling Pathway

As a cation ionophore, this compound facilitates the transport of cations like Ca2+ across the cell membrane, leading to an increase in intracellular calcium concentration. This sudden influx of Ca2+ can induce endoplasmic reticulum (ER) stress and mitochondrial overload, triggering the intrinsic apoptosis pathway. Key events include the activation of caspases and eventual execution of programmed cell death.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HT-29)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antibacterial Susceptibility Test (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis.

Materials:

-

Bacillus subtilis strain (e.g., ATCC 6633)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

Sterile 96-well round-bottom plates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

Protocol:

-

Inoculum Preparation: Prepare a suspension of B. subtilis in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and cell lines. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with cell lines should be conducted in a certified biological safety cabinet. Dispose of all waste in accordance with institutional guidelines.

Application Notes and Protocols for Utilizing Pamamycin Analogs in Streptomyces Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of pamamycin analogs as chemical elicitors to induce morphological differentiation and secondary metabolite production in Streptomyces species. While specific data for De-N-methylpamamycin-593A is not currently available in the public domain, the information presented here is based on the well-documented effects of closely related pamamycin derivatives, such as pamamycin-607. These protocols and guidelines can serve as a starting point for investigating the effects of this compound and other pamamycin analogs in Streptomyces differentiation studies. Researchers should note that optimization of concentrations and incubation times will be necessary for each specific compound and Streptomyces strain.

Introduction

Streptomyces are filamentous bacteria renowned for their complex developmental lifecycle and their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.[1] The transition from vegetative growth to aerial mycelium formation and sporulation is a key aspect of their differentiation and is often linked to the onset of secondary metabolism.[2] Small molecules, known as elicitors, can be used to trigger these developmental processes and unlock the production of novel or cryptic bioactive compounds.[1][3][4]

Pamamycins are a class of macrodiolide antibiotics produced by Streptomyces alboniger that also function as autoregulators of differentiation.[2] At low concentrations, they have been shown to stimulate the formation of aerial mycelia, while at higher concentrations, they exhibit antimicrobial activity.[2] The analog pamamycin-607 has been demonstrated to enhance the production of other antibiotics in various Streptomyces species, highlighting the potential of this class of molecules in drug discovery and development.[5]

These application notes provide a framework for utilizing pamamycin analogs, with a focus on experimental design for studying their effects on Streptomyces differentiation and secondary metabolite production.

Data Presentation

The following table summarizes the reported effects of pamamycin-607 on secondary metabolite production in different Streptomyces strains. This data can be used as a reference for designing experiments with this compound, although optimal concentrations may vary.

| Streptomyces Strain | Secondary Metabolite | Pamamycin-607 Concentration | Fold Increase in Production | Reference |

| Streptomyces alboniger NBRC 12738 | Puromycin | 6.6 µM | 2.7 | [5] |

| Streptomyces griseus NBRC 12875 | Streptomycin | 6.6 µM | ~1.5 | [5] |

| Streptomyces tauricus JCM 4837 | Cinerubins A and B | 6.6 µM | ~1.7 and ~1.9 | [5] |

| Streptomyces sp. 91-a | Virginiamycin M1 | 6.6 µM | 2.6 | [5] |

Experimental Protocols

General Considerations

-

Aseptic Technique: All manipulations should be performed under sterile conditions to prevent contamination.

-

Compound Solubility: Pamamycin analogs are generally soluble in organic solvents such as DMSO or ethanol. Prepare a stock solution and determine the final solvent concentration that is non-inhibitory to the Streptomyces strain being tested.

-

Strain Variability: The response to pamamycin analogs can vary significantly between different Streptomyces species and even strains. It is crucial to perform dose-response experiments for each new strain.

Protocol 1: Assessment of Aerial Mycelium Formation

This protocol describes how to assess the effect of a pamamycin analog on the morphological differentiation of Streptomyces on solid media.

Materials:

-

Streptomyces spore suspension or mycelial fragments

-

Appropriate solid agar medium (e.g., ISP2, Bennett's agar)

-

Pamamycin analog stock solution (e.g., 10 mM in DMSO)

-

Sterile petri dishes

-

Sterile spreader or inoculation loop

Procedure:

-

Prepare the solid agar medium and autoclave.

-

Cool the medium to 50-60°C.

-

Add the pamamycin analog stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Also, prepare a solvent control plate containing the same concentration of the solvent used for the stock solution.

-

Pour the plates and allow them to solidify.

-

Inoculate the center of the plates with a consistent amount of Streptomyces spores or mycelial fragments.

-

Incubate the plates at the optimal growth temperature for the Streptomyces strain (typically 28-30°C).

-

Observe the plates daily for the appearance of aerial mycelium (a fuzzy, cotton-like growth) and sporulation (pigment production). Document the changes through photography.

-

Compare the timing and extent of aerial mycelium formation on the treated plates versus the control plates.

Protocol 2: Quantification of Secondary Metabolite Production

This protocol outlines a method to quantify the effect of a pamamycin analog on the production of a specific secondary metabolite in liquid culture.

Materials:

-

Streptomyces seed culture

-

Appropriate liquid medium (e.g., TSB, Bennett's liquid medium)

-

Pamamycin analog stock solution

-

Shake flasks

-

Centrifuge and filtration apparatus

-

Analytical instrumentation (e.g., HPLC, LC-MS)

-

Standards for the secondary metabolite of interest

Procedure:

-

Inoculate shake flasks containing the liquid medium with the Streptomyces seed culture.

-

Add the pamamycin analog from the stock solution to the cultures at the desired final concentrations at a specific time point (e.g., at the time of inoculation or after a certain period of vegetative growth). Include a solvent control.

-

Incubate the flasks under optimal shaking and temperature conditions.

-

At various time points (e.g., 24, 48, 72, 96 hours), withdraw samples from the cultures.

-

Separate the biomass from the supernatant by centrifugation or filtration.

-

Extract the secondary metabolite from the supernatant or the mycelium using an appropriate organic solvent.

-

Analyze the extracts using HPLC or LC-MS to quantify the concentration of the target secondary metabolite.

-

Generate a standard curve using the pure compound to accurately determine the concentration in the samples.

-

Compare the production profiles of the treated cultures with the control cultures.

Visualizations

Proposed Signaling Pathway of Pamamycin Analogs in Streptomyces

References

- 1. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 2. The pamamycins: developmental autoregulators and antibiotics from Streptomyces alboniger. A review and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use and discovery of chemical elicitors that stimulate biosynthetic gene clusters in Streptomyces bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Effect of pamamycin-607 on secondary metabolite production by Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

De-N-methylpamamycin-593A: A Potent Tool for Probing Bacterial Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

De-N-methylpamamycin-593A is a macrocyclic polyketide belonging to the pamamycin family of natural products isolated from the bacterium Streptomyces alboniger. Pamamycins are known for their dual role as autoregulators of morphological differentiation and as antimicrobial agents. De-N-methylpamamycin-59aA, a derivative of pamamycin-593, is a valuable molecular tool for investigating the intricate processes of bacterial development, particularly in filamentous actinomycetes like Streptomyces. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of bacterial development.

Principle of Action

This compound and its congeners exhibit a fascinating concentration-dependent effect on Streptomyces development. At low concentrations, they induce the formation of aerial mycelium, the first step in sporulation, while at higher concentrations, they inhibit vegetative growth.[1] This bifunctional nature makes them excellent probes for dissecting the signaling pathways that govern the transition from vegetative growth to reproductive development in these bacteria. The de-N-methylated form, this compound, has been shown to possess stronger aerial mycelium-inducing activity and weaker growth-inhibitory effects compared to its N-methylated counterpart, pamamycin-593. This suggests a greater specificity towards the developmental signaling cascade. While the precise molecular target remains to be fully elucidated, pamamycins are known to affect membrane-associated functions in Gram-positive bacteria.

Applications

-

Induction of Morphological Differentiation: this compound can be used to artificially trigger the onset of aerial mycelium formation in Streptomyces species, allowing for synchronized studies of this developmental process.

-

Dissection of Developmental Signaling Pathways: By observing the effects of this compound on wild-type and mutant bacterial strains (e.g., knockouts of developmental genes like bld or adpA), researchers can investigate the genetic and molecular components of the signaling cascades that control differentiation.

-

Screening for Novel Anti-infective Targets: The unique mode of action of pamamycins, which differs from many conventional antibiotics, makes them and their derivatives interesting leads for the discovery of new antimicrobial targets.

-

Comparative Studies of Pamamycin Analogs: this compound serves as a key comparator in structure-activity relationship (SAR) studies to understand how modifications to the pamamycin scaffold affect biological activity.

Quantitative Data

The following table summarizes the known and hypothetical biological activities of this compound. It is important to note that specific MIC and IC50 values for this compound are not widely reported in the literature and should be determined experimentally for the specific bacterial strains under investigation.

| Parameter | This compound | Pamamycin-593 (for comparison) | Notes |

| Aerial Mycelium Induction | Stronger inducing activity | Weaker inducing activity | Activity is concentration-dependent. |

| Growth Inhibition (MIC) | Weaker inhibitory activity | Stronger inhibitory activity | The MIC should be determined for each target organism. |

| MIC50 ( S. alboniger ) | To be determined | To be determined | Minimum Inhibitory Concentration required to inhibit the growth of 50% of organisms. |

| IC50 (Aerial Mycelium Induction) | To be determined | To be determined | Concentration required to induce 50% of the maximal aerial mycelium formation. |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.

Materials:

-

This compound

-

Target bacterial strain (e.g., Streptomyces coelicolor, Bacillus subtilis)

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Nutrient Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and tubes

-

Solvent for this compound (e.g., DMSO, ethanol)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

-

Prepare a bacterial inoculum by growing the target strain in liquid medium to the mid-logarithmic phase. Adjust the culture density to approximately 1 x 10^6 colony-forming units (CFU)/mL.

-

Perform serial dilutions of the this compound stock solution in the growth medium in a 96-well plate to achieve a range of final concentrations (e.g., from 100 µg/mL to 0.1 µg/mL).

-

Inoculate the wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the bacterial strain for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Aerial Mycelium Induction Assay

This protocol describes a method to assess the aerial mycelium-inducing activity of this compound on Streptomyces species.

Materials:

-

This compound

-

Streptomyces strain (e.g., Streptomyces alboniger)

-

Solid agar medium (e.g., Bennett's agar, ISP Medium 2)

-

Sterile paper discs (6 mm diameter)

-

Solvent for this compound (e.g., ethanol)

-

Cerulenin (optional, to inhibit fatty acid synthesis and enhance sensitivity)

Procedure:

-

Prepare a lawn of the Streptomyces strain by spreading a spore suspension or a mycelial homogenate onto the surface of the agar plates.

-

Prepare solutions of this compound in the chosen solvent at various concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).

-

Apply the compound to the sterile paper discs. Allow the solvent to evaporate completely.

-

Place the discs onto the surface of the inoculated agar plates. Include a solvent-only control disc.

-

Incubate the plates at the optimal growth temperature for the Streptomyces strain for 3-7 days.

-

Observe the plates for the formation of a zone of white, fuzzy aerial mycelium around the discs. The diameter of this zone is indicative of the inducing activity.

Signaling Pathways and Logical Relationships

The precise signaling pathway by which this compound induces aerial mycelium formation is not yet fully elucidated. However, based on the known genetics of Streptomyces development, a hypothetical model can be proposed. In Streptomyces, a complex cascade of regulatory proteins, including those encoded by the bld genes, controls the transition from vegetative to aerial growth. It is plausible that this compound interacts with a membrane-bound sensor or transporter, initiating a signaling cascade that ultimately leads to the activation of key developmental regulators like AdpA.

Caption: Hypothetical signaling pathway for this compound-induced aerial mycelium formation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on bacterial development.

Caption: Experimental workflow for investigating this compound's effects.

Conclusion

This compound represents a powerful and specific tool for the study of bacterial development, particularly in Streptomyces. Its potent aerial mycelium-inducing activity, coupled with reduced growth inhibition, allows for the targeted investigation of developmental signaling pathways. The protocols and conceptual frameworks provided here offer a starting point for researchers to utilize this fascinating molecule to unravel the complex regulatory networks that govern the bacterial life cycle. Further research to identify its precise molecular target and delineate the downstream signaling events will undoubtedly provide deeper insights into the fundamental processes of bacterial differentiation.

References

Application Notes and Protocols for De-N-methylpamamycin-593A Cell-Based Assays